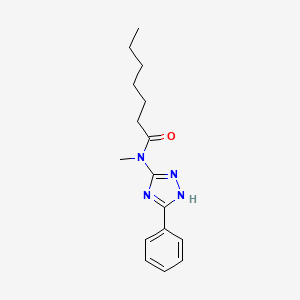
5,5'-Biisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Biisoxazole: is a heterocyclic compound consisting of two isoxazole rings connected by a single bond. Isoxazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Biisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydroxylamine with diketones or α,β-unsaturated carbonyl compounds to form isoxazole rings. The two isoxazole rings are then connected through a single bond to form 5,5’-Biisoxazole .
Industrial Production Methods: Industrial production of 5,5’-Biisoxazole may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and coupling processes. The specific details of industrial production methods are proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions: 5,5’-Biisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can modify the isoxazole rings, leading to different structural configurations.
Substitution: Substitution reactions can introduce various substituents onto the isoxazole rings, altering the compound’s properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or nitrated derivatives, while substitution can introduce alkyl or aryl groups onto the isoxazole rings .
Aplicaciones Científicas De Investigación
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions .
Medicine: Derivatives of 5,5’-Biisoxazole have shown potential as therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs .
Industry: In the industrial sector, 5,5’-Biisoxazole is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of 5,5’-Biisoxazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The isoxazole rings provide a rigid framework that can fit into binding sites, influencing the compound’s biological effects. The exact pathways and targets depend on the specific application and derivative used .
Comparación Con Compuestos Similares
3,3’-Biisoxazole: Similar structure but with different connectivity of the isoxazole rings.
5,5’-Bis(hydroxymethyl)-3,3’-biisoxazole: Contains hydroxymethyl groups, offering different reactivity and applications
Uniqueness: 5,5’-Biisoxazole is unique due to its specific connectivity and the resulting electronic properties. This uniqueness allows it to participate in reactions and interactions that other similar compounds may not, making it valuable in specialized applications .
Propiedades
Número CAS |
23296-57-3 |
|---|---|
Fórmula molecular |
C6H4N2O2 |
Peso molecular |
136.11 g/mol |
Nombre IUPAC |
5-(1,2-oxazol-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C6H4N2O2/c1-3-7-9-5(1)6-2-4-8-10-6/h1-4H |
Clave InChI |
YSMPIGJMISTWFY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(ON=C1)C2=CC=NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


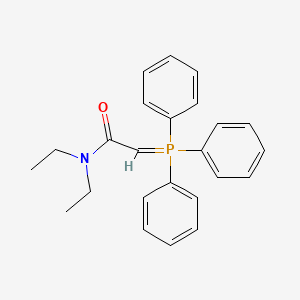
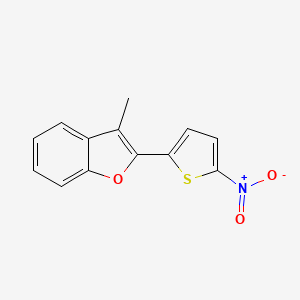



![Cyclopenta[C]pyrrole](/img/structure/B12898774.png)
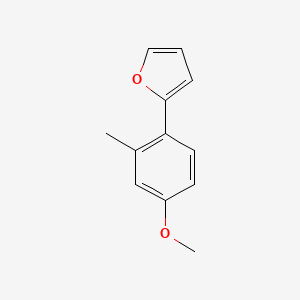
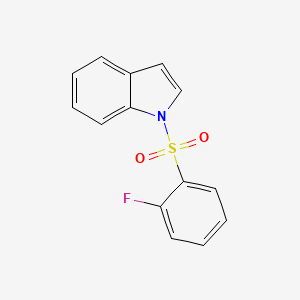
![N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12898788.png)
![N-[1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-3-yl]acetamide](/img/structure/B12898793.png)
![4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline](/img/structure/B12898798.png)
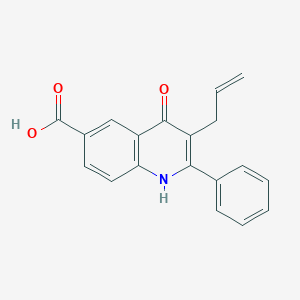
![Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B12898803.png)
